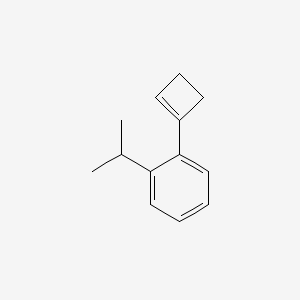

1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene

Beschreibung

1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene is a substituted aromatic compound featuring a cyclobutene ring fused to a benzene core, with an isopropyl group at the ortho position. The cyclobutene moiety introduces significant ring strain due to its four-membered unsaturated structure, which influences its reactivity and stability compared to larger cycloalkenes. This compound is of interest in organic synthesis, particularly in cycloaddition reactions and as a precursor for strained intermediates in materials science or pharmaceutical applications.

Eigenschaften

CAS-Nummer |

215038-37-2 |

|---|---|

Molekularformel |

C13H16 |

Molekulargewicht |

172.27 g/mol |

IUPAC-Name |

1-(cyclobuten-1-yl)-2-propan-2-ylbenzene |

InChI |

InChI=1S/C13H16/c1-10(2)12-8-3-4-9-13(12)11-6-5-7-11/h3-4,6,8-10H,5,7H2,1-2H3 |

InChI-Schlüssel |

UTLQZFXOWSAIIH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=CC=C1C2=CCC2 |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene, also known by its CAS number 4506-36-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including any relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene is C13H16. The compound features a cyclobutane ring, which is known for its unique structural characteristics that can influence biological activity. Its structure can be represented as follows:

This configuration may lend itself to various interactions within biological systems, particularly in enzyme inhibition and receptor binding.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene exhibit antimicrobial properties. For instance, derivatives of cyclobutane have been shown to inhibit bacterial growth through mechanisms that disrupt cell membrane integrity or interfere with metabolic pathways .

Table 1: Antimicrobial Activity of Cyclobutane Derivatives

Anticancer Properties

There is emerging evidence suggesting that compounds similar to 1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene may possess anticancer properties. Studies have shown that certain cyclobutane derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study:

A study conducted on a related cyclobutane compound demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231), with an IC50 value of 10 µM. This indicates potential for further exploration into the anticancer activity of 1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of cyclic compounds. For instance, certain derivatives have been shown to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Table 2: Neuroprotective Effects of Cyclobutane Derivatives

Vergleich Mit ähnlichen Verbindungen

1-(prop-2-en-1-yl)-2-(propan-2-yl)benzene (3-(2-Isopropylphenyl)-1-propene)

- Structure : Replaces the cyclobutene ring with an allyl (propenyl) group.

- Molecular Formula : C₁₂H₁₆ (vs. C₁₃H₁₆ for the target compound).

- Key Differences : The allyl group lacks ring strain, leading to higher stability but reduced reactivity in strained cycloadditions. Its linear structure may favor allylic oxidation or polymerization over ring-opening reactions .

- Applications: Used in studies of allylic substitution and as a monomer in polymer chemistry.

1-(prop-1-en-2-yl)-4-(propan-2-yl)benzene

- Structure : A positional isomer with the propenyl and isopropyl groups on para positions.

- Key Differences: Para substitution reduces steric hindrance compared to the ortho configuration in the target compound.

1-(Butan-2-yl)-2-chlorobenzene

- Structure : Features a chlorine substituent and a butyl chain instead of cyclobutene.

- Molecular Formula : C₁₀H₁₃Cl.

- Key Differences : The electron-withdrawing chlorine atom increases electrophilic aromatic substitution reactivity, while the butyl chain enhances hydrophobicity. Such halogenated analogs are often intermediates in agrochemical synthesis .

Ring Size and Reactivity Comparisons

1-Cyclohex-1,2-dien-1-ylbenzene

- Structure : A six-membered cyclohexadiene ring fused to benzene.

- Key Differences : The larger ring size reduces strain, making it less reactive in cycloadditions. However, conjugated dienes in cyclohexadiene derivatives participate in Diels-Alder reactions, as demonstrated by trapping experiments with diphenylisobenzofuran .

1-Cyclohept-1,2-dien-1-ylbenzene

- Structure : A seven-membered cycloheptadiene ring.

- Reactivity : Similar to cyclohexadiene derivatives but with increased flexibility. Produces both [2+4] and [2+2] cycloadducts under thermal conditions, indicating competitive reaction pathways .

Functional Group Variations

1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-2-en-1-yl)benzene

- Structure : Incorporates an ether-linked prenyl group (3-methylbutenyl).

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.